molecular formula C18H16ClN3O2 B4450197 3-(4-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4450197
M. Wt: 341.8 g/mol
InChI Key: XTZUTWZPGMIUOB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinazolinone class, characterized by a fused pyrazole-quinazoline core. Key structural features include:

  • 2-(Methoxymethyl): A polar substituent that improves solubility and modulates pharmacokinetics .
  • Dihydroquinazolin-6-one: A partially saturated quinazoline moiety, contributing to conformational flexibility and bioactivity .

Synthesis typically involves multi-step reactions, including cyclocondensation of enaminones with aminopyrazoles under acidic conditions (e.g., KHSO₄ in ethanol/water), achieving yields of 70–95% . Characterization via NMR and mass spectrometry confirms regioselectivity and purity .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-24-10-14-17(11-5-7-12(19)8-6-11)18-20-9-13-15(22(18)21-14)3-2-4-16(13)23/h5-9H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZUTWZPGMIUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Ref) Substituents (Positions) Key Biological Activities IC₅₀/EC₅₀ (μM) Synthesis Yield (%)
Target Compound 3-(4-ClPh), 2-(MeOCH₂) ERK inhibition Pending 70–95
3-(3-ClPh)-8-(4-MeOPh)-analog (932208-26-9) 3-(3-ClPh), 8-(4-MeOPh) Anticancer (HeLa) 7.52 86
8-(3,4-DiMeOPh)-2-Me-3-Ph () 8-(3,4-DiMeOPh), 2-Me, 3-Ph Antifungal, Antioxidant N/A 75–80
2-(MeOCH₂)-3-(4-MeOPh)-8,8-diMe (VC9596279) 3-(4-MeOPh), 2-(MeOCH₂), 8,8-diMe Kinase inhibition N/A 88
6m () 3-(4-MeOBz), 8,8-diMe Cytotoxicity (A549, HT-29) 3.5–7.8 71

Key Observations :

Substituent Position and Activity :

  • Chlorophenyl at position 3 (vs. 4-MeOPh in 6m) enhances cytotoxicity (e.g., IC₅₀ = 7.52 μM in HeLa cells for 3-ClPh analogs ).
  • Methoxymethyl at position 2 improves solubility compared to methyl or phenyl groups .
  • Bulky 8,8-dimethyl groups (e.g., VC9596279) reduce metabolic degradation but may hinder receptor access .

Synthetic Efficiency: Ultrasonication in ethanol/water increases yields (86% for 3-ClPh analogs ). Substituent complexity (e.g., styryl groups in ) lowers yields (~70%) due to steric hindrance .

Mechanistic Differences: ERK pathway inhibition is prominent in thiophene-substituted analogs (e.g., ) . Quinazolinones with 4-MeOPh groups () show antioxidant activity via radical scavenging .

Anticancer Potential :

  • The target compound’s 4-ClPh group enhances DNA intercalation, as seen in chlorophenyl-substituted pyrazoloquinazolines (IC₅₀ = 7.52 μM in HeLa) .
  • Styryl-substituted analogs () inhibit tubulin polymerization (IC₅₀ = 3.5 μM in MCF-7) .

Antimicrobial Activity :

  • 8-(3,4-DiMeOPh) derivatives () exhibit antifungal activity against Candida albicans (MIC = 12.5 μg/mL) .

SAR Insights :

  • Electron-Withdrawing Groups (Cl) : Enhance cytotoxicity but may reduce solubility .
  • Methoxy Groups : Improve bioavailability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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